molecular formula C18H22N4O3S B14018432 1-Methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea CAS No. 75291-67-7

1-Methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea

Katalognummer: B14018432
CAS-Nummer: 75291-67-7
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: MITOWNDDIFTIEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea is a complex organic compound that features a combination of sulfonyl, pyrrolidine, and pyridine moieties. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural uniqueness, which allows for diverse chemical interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine and pyridine intermediates, followed by their coupling with sulfonyl and urea groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and isocyanates. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound while maintaining stringent quality control standards .

Analyse Chemischer Reaktionen

Types of Reactions

1-Methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

1-Methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-Methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Eigenschaften

CAS-Nummer

75291-67-7

Molekularformel

C18H22N4O3S

Molekulargewicht

374.5 g/mol

IUPAC-Name

1-methyl-3-(4-methylphenyl)sulfonyl-1-(4-pyrrolidin-1-ylpyridin-2-yl)urea

InChI

InChI=1S/C18H22N4O3S/c1-14-5-7-16(8-6-14)26(24,25)20-18(23)21(2)17-13-15(9-10-19-17)22-11-3-4-12-22/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,23)

InChI-Schlüssel

MITOWNDDIFTIEB-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N(C)C2=NC=CC(=C2)N3CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.